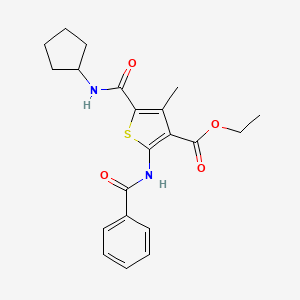

Ethyl 2-benzamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC14887147

Molecular Formula: C21H24N2O4S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24N2O4S |

|---|---|

| Molecular Weight | 400.5 g/mol |

| IUPAC Name | ethyl 2-benzamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C21H24N2O4S/c1-3-27-21(26)16-13(2)17(19(25)22-15-11-7-8-12-15)28-20(16)23-18(24)14-9-5-4-6-10-14/h4-6,9-10,15H,3,7-8,11-12H2,1-2H3,(H,22,25)(H,23,24) |

| Standard InChI Key | TVBXWKRIVSDOPD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=CC=C3 |

Introduction

Ethyl 2-benzamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring, a benzamido group, and a cyclopentylcarbamoyl moiety, making it structurally unique and potentially valuable in various scientific fields.

Synthesis

The synthesis of Ethyl 2-benzamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis techniques. Common reagents used in its synthesis include ethyl cyanoacetate, benzoyl chloride, and cyclopentyl isocyanate. The reactions are conducted under controlled conditions to ensure high yields and minimize by-products.

Synthesis Steps

-

Initial Reaction: The synthesis begins with the formation of a thiophene ring using ethyl cyanoacetate.

-

Introduction of Benzamido Group: Benzoyl chloride is used to introduce the benzamido functionality.

-

Introduction of Cyclopentylcarbamoyl Moiety: Cyclopentyl isocyanate is employed to add the cyclopentylcarbamoyl group.

Potential Applications

Ethyl 2-benzamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate may have applications in medicinal chemistry due to its unique structure. Compounds with similar structures often exhibit anti-inflammatory or antimicrobial properties by modulating enzyme activity involved in these processes.

Potential Biological Activities

-

Anti-inflammatory Activity: The benzamido group may interact with enzymes or receptors, influencing their activity.

-

Antimicrobial Activity: The cyclopentylcarbamoyl moiety could contribute to interactions with microbial targets.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR can provide further insights into its structural characteristics. These analyses are crucial for confirming the compound's structure and understanding its reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume